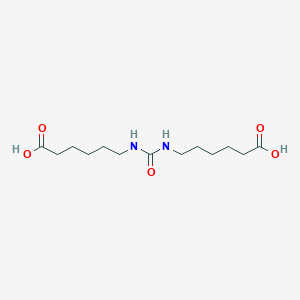
Hexanoic acid, 6,6'-(carbonyldiimino)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-BIS-(5-CARBOXYPENTYL)-UREA is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its role in advanced glycation end-products (AGEs) and its involvement in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
1,3-BIS-(5-CARBOXYPENTYL)-UREA can be synthesized through the Maillard reaction, which involves the reaction between reducing sugars and amino compounds. This reaction typically occurs under thermal processing and storage conditions . The synthesis involves the formation of intermediate compounds, such as glyoxal and glycolaldehyde, which further react to form the final product .
Industrial Production Methods
Industrial production of 1,3-BIS-(5-CARBOXYPENTYL)-UREA involves controlled reaction conditions to ensure the purity and yield of the compound. The process typically includes the use of advanced glycation end-product inhibitors, such as aminoguanidine and pyridoxamine, to regulate the formation of the compound .
化学反応の分析
Types of Reactions
1,3-BIS-(5-CARBOXYPENTYL)-UREA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various advanced glycation end-products, such as Nε-carboxymethyl-lysine (CML) and 1,3-bis(5-amino-5-carboxypentyl)imidazolium salt (GOLD) .
科学的研究の応用
1,3-BIS-(5-CARBOXYPENTYL)-UREA has several scientific research applications, including:
作用機序
The mechanism of action of 1,3-BIS-(5-CARBOXYPENTYL)-UREA involves its interaction with proteins and other biomolecules. The compound forms cross-links with proteins, leading to the formation of advanced glycation end-products. These cross-links can alter the structure and function of proteins, contributing to various pathological processes . The molecular targets include lysine and arginine residues in proteins, and the pathways involved include the Maillard reaction and subsequent oxidative processes .
類似化合物との比較
Similar Compounds
Similar compounds include:
Nε-carboxymethyl-lysine (CML): Another advanced glycation end-product formed through similar pathways.
Nε-carboxyethyl-lysine (CEL): A compound formed through glycation and lipoxidation processes.
1,3-bis(5-amino-5-carboxypentyl)imidazolium salt (GOLD): A closely related compound with similar chemical properties.
Uniqueness
1,3-BIS-(5-CARBOXYPENTYL)-UREA is unique due to its specific structure and the types of cross-links it forms with proteins.
特性
CAS番号 |
6630-04-2 |
|---|---|
分子式 |
C13H24N2O5 |
分子量 |
288.34 g/mol |
IUPAC名 |
6-(5-carboxypentylcarbamoylamino)hexanoic acid |
InChI |
InChI=1S/C13H24N2O5/c16-11(17)7-3-1-5-9-14-13(20)15-10-6-2-4-8-12(18)19/h1-10H2,(H,16,17)(H,18,19)(H2,14,15,20) |
InChIキー |
LXNSSMBDZOAFCT-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)O)CCNC(=O)NCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[N-(Chloroacetyl)glycyl]-DL-valine](/img/structure/B11967687.png)

![8-[(4-fluorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967689.png)
![(3Z)-1-allyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967697.png)

![3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11967704.png)
![3-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11967710.png)
![2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967714.png)



![1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B11967737.png)
![4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11967748.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11967749.png)
